molecular formula C14H13BrO B12885316 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan

Cat. No.: B12885316
M. Wt: 277.16 g/mol
InChI Key: TUECEDKWGBLCQH-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is a heterocyclic organic compound that belongs to the class of dibenzofurans Dibenzofurans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan typically involves the bromination of 2,3-dihydrodibenzo[b,d]furan. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This leads to the formation of various derivatives with different functional groups.

    Oxidation Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative.

Common Reagents and Conditions:

Major Products:

  • Substituted dibenzofuran derivatives
  • Oxidized dibenzofuran compounds
  • Reduced ethyl-dibenzofuran derivatives

Scientific Research Applications

9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is primarily based on its ability to interact with biological molecules through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also interfere with cellular pathways by modifying key enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromoethyl group allows for targeted modifications and interactions with biological molecules, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

9-(2-bromoethyl)-2,3-dihydrodibenzofuran

InChI

InChI=1S/C14H13BrO/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h3-7H,1-2,8-9H2

InChI Key

TUECEDKWGBLCQH-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(=C1)C3=C(C=CC=C3O2)CCBr

Origin of Product

United States

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